

Technical Guide: Physicochemical Properties of 6-(chloromethyl)-11H-dibenzo[b,e]azepine

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Compound of Interest

Compound Name: 6-(chloromethyl)-11H-dibenzo[b,e]azepine

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Introduction

6-(chloromethyl)-11H-dibenzo[b,e]azepine is a tricyclic organic compound featuring a central azepine ring fused to two benzene rings. Its chemical structure, characterized by a reactive chloromethyl group, establishes it as a critical intermediate in the synthesis of various neuropharmaceuticals. This compound serves as a foundational building block for a range of therapeutic agents, including antidepressants, antipsychotics, and dopamine receptor modulators. Its rigid dibenzoazepine core is a key pharmacophore in many centrally acting drugs. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry, process development, and the formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-(chloromethyl)-11H-dibenzo[b,e]azepine**, details common experimental protocols for their determination, and illustrates a typical workflow for its synthesis and purification.

Core Physicochemical Properties

The key physicochemical data for **6-(chloromethyl)-11H-dibenzo[b,e]azepine** are summarized in the table below. This information is crucial for predicting its behavior in various

solvents, reaction conditions, and analytical systems.

Property	Value	Source(s)
IUPAC Name	6-(chloromethyl)-11H-dibenzo[b,e]azepine	N/A
CAS Number	21535-44-4	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₂ ClN	[1]
Molecular Weight	241.72 g/mol	[1]
Appearance	White to off-white crystalline powder	
Odor	Characteristic aromatic amine odor	
Melting Point	158-162°C	
136-137°C	[1]	
Boiling Point	351°C at 760 mmHg	[1]
Solubility	Soluble in DMSO, methanol, dichloromethane	
Slightly soluble in water		
Water Solubility: 4.8 µg/mL	[1]	
Density	1.19 g/cm ³	[1]
Flash Point	166.1°C	[1]
logP (XLogP3)	3.386	[1]
Refractive Index	1.625	[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of **6-(chloromethyl)-11H-dibenzo[b,e]azepine**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **6-(chloromethyl)-11H-dibenzo[b,e]azepine** is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm in height) into the sealed end of the tube.[1]
- **Apparatus Setup:** The packed capillary tube is placed into a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.[3]
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3]
- **Reporting:** The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Solubility data is essential for selecting appropriate solvents for synthesis, purification, and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[4]

Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

- **Sample Preparation:** An excess amount of solid **6-(chloromethyl)-11H-dibenzo[b,e]azepine** is added to a known volume of the solvent (e.g., water, methanol,

DMSO) in a sealed flask or vial.[4]

- Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2][5][6]
- Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).[7]
- Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[7]

Purity Analysis (High-Performance Liquid Chromatography - HPLC)

HPLC is a powerful technique for assessing the purity of pharmaceutical intermediates and APIs by separating the main compound from any impurities.[8][9]

Objective: To quantify the purity of a sample of **6-(chloromethyl)-11H-dibenzo[b,e]azepine** and identify any impurities.

Methodology:

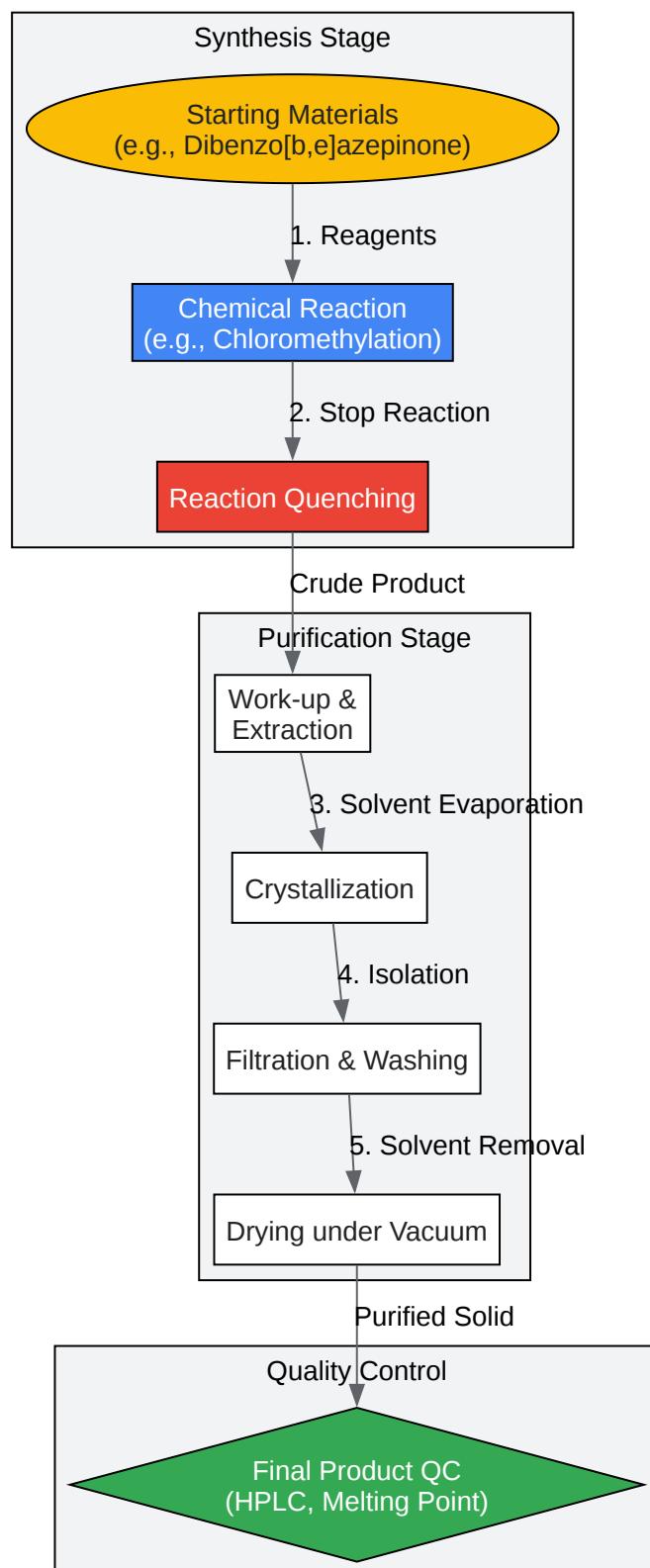
- Sample and Standard Preparation: A standard solution is prepared by accurately weighing a reference standard of the compound and dissolving it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration. The test sample is prepared in the same manner.[10]
- Chromatographic Conditions: A reverse-phase HPLC method is typically employed.
 - Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution is often used, starting with a higher polarity mixture (e.g., water with 0.1% trifluoroacetic acid - TFA) and ramping to a lower polarity mixture (e.g.,

acetonitrile with 0.1% TFA).[8][10]

- Flow Rate: Typically 1.0 mL/min.
- Detector: UV detector set at a wavelength where the compound exhibits strong absorbance.
- Analysis: The standard and sample solutions are injected into the HPLC system. The resulting chromatograms show peaks corresponding to the main compound and any impurities.
- Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[9] Peak purity can be further assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across the peak.[10]

Visualization of Key Processes

As **6-(chloromethyl)-11H-dibenzo[b,e]azepine** is primarily a synthetic intermediate, the following diagram illustrates a generalized workflow for its synthesis and subsequent purification, which is a critical aspect of its industrial application.

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Caption: Generalized workflow for the synthesis and purification of a dibenzo[b,e]azepine intermediate.

Conclusion

The physicochemical properties of **6-(chloromethyl)-11H-dibenzo[b,e]azepine** define its role as a versatile and valuable intermediate in pharmaceutical synthesis. The data and protocols presented in this guide offer a foundational resource for scientists and developers working with this compound. Proper characterization using standard analytical techniques such as melting point analysis, solubility assays, and HPLC is essential to ensure the quality and consistency required for the synthesis of high-purity active pharmaceutical ingredients.

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References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. enamine.net [enamine.net]
- 3. byjus.com [byjus.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. torontech.com [torontech.com]
- 10. benchchem.com [benchchem.com]
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